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Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

Cat. No.: B183061 Get Quote

This guide provides a detailed spectroscopic comparison of 2-Amino-6-chlorophenol and

structurally related compounds, including its isomers and parent molecules. The objective is to

offer researchers, scientists, and drug development professionals a comprehensive reference

based on experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for 2-Amino-6-chlorophenol and

related compounds, facilitating a clear comparison of their structural and electronic properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ, ppm)
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Compound
Aromatic
Protons

-OH Proton -NH₂ Protons Solvent

2-Amino-6-

chlorophenol

Data not

available in

search results

Data not

available

Data not

available

Data not

available

2-Amino-4-

chlorophenol
6.60-6.9.2 (m)

Data not

available

Data not

available

Data not

available

4-Amino-2-

chlorophenol

Data available

but specific shifts

not listed[1]

Data not

available

Data not

available

Data not

available

2-Aminophenol 6.7-6.9 (m)
Data not

available

Data not

available
Polysol[2]

3-Chlorophenol 6.8-7.3 (m)
Data not

available
Not Applicable CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ, ppm)
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Compound
Aromatic
Carbons

C-OH C-NH₂ C-Cl Solvent

2-Amino-6-

chlorophenol

Data not

available in

search

results

Data not

available

Data not

available

Data not

available

Data not

available

2-Amino-4-

chlorophenol

Data

available but

specific shifts

not listed[3]

Data not

available

Data not

available

Data not

available

Data not

available

4-Amino-2-

chlorophenol

Data

available but

specific shifts

not listed[1]

Data not

available

Data not

available

Data not

available

Data not

available

2-

Aminophenol

114.9, 115.3,

119.5, 121.2
144.1 136.4

Not

Applicable

Data not

available

3-

Chlorophenol

113.3, 115.4,

121.0, 130.4,

135.0

155.8
Not

Applicable
135.0 CDCl₃[4]

Table 3: Key FT-IR Absorption Bands (cm⁻¹)
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Compound O-H Stretch N-H Stretch C=C Aromatic C-Cl Stretch

2-Amino-6-

chlorophenol

~3200 (phenolic)

[5]
~3400[5] ~1400-1600

Data not

available

2-Amino-4-

chlorophenol

Data available

but specific

bands not

listed[3]

Data available

but specific

bands not

listed[3]

Data available

but specific

bands not

listed[3]

Data available

but specific

bands not

listed[3]

4-Amino-2-

chlorophenol

Data available

but specific

bands not

listed[1][6]

Data available

but specific

bands not

listed[1][6]

Data available

but specific

bands not

listed[1][6]

Data available

but specific

bands not

listed[1][6]

2-Aminophenol
~3300-3400

(broad)
~3300-3400 ~1500-1600 Not Applicable

3-Chlorophenol
~3200-3600

(broad)
Not Applicable ~1470-1580 ~680-800

Table 4: UV-Vis and Mass Spectrometry Data

Compound UV-Vis (λₘₐₓ, nm) Solvent Molecular Ion (m/z)

2-Amino-6-

chlorophenol

Absorption expected

in UV region[5]
Data not available 143[7]

2-Amino-4-

chlorophenol
Data not available Data not available

143.57 (Molecular

Weight)[3]

4-Amino-2-

chlorophenol
Data not available Data not available

143.57 (Molecular

Weight)[1]

2-Aminophenol 276-286[8] Methanol, DMSO[8]
109.13 (Molecular

Weight)[2]

3-Chlorophenol ~270[9] Various
128.56 (Molecular

Weight)[10]
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Experimental Workflow & Methodologies
The characterization of these aromatic compounds follows a standardized analytical workflow

to ensure comprehensive structural elucidation.
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Identify Functional
Group Frequencies
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Determine Molecular Ion Peak
& Fragmentation Pattern

Structural Elucidation
&

Comparative Analysis

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis and Comparison.

Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz

spectrometer. Samples are dissolved in a deuterated solvent, such as Deuterated

Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), with Tetramethylsilane

(TMS) used as an internal standard[2]. Chemical shifts (δ) are reported in parts per million

(ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Objective: To identify the functional groups present in the molecule.

Methodology: The FT-IR spectrum is obtained using an FT-IR spectrometer. For solid

samples, the KBr-pellet technique is commonly employed, where the sample is ground

with potassium bromide and pressed into a thin disk[1][3][11]. Alternatively, for some

samples, a Nujol mull or Attenuated Total Reflectance (ATR) may be used[6]. The spectra

are recorded in the 4000-400 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Objective: To study the electronic transitions within the molecule, particularly involving π-

electrons in the aromatic ring.

Methodology: The UV-Vis absorption spectrum is measured using a double-beam

spectrophotometer. The compound is dissolved in a suitable UV-grade solvent, such as

methanol or ethanol, to prepare a dilute solution[8]. The absorbance is scanned over the

ultraviolet and visible range (typically 200-800 nm) to identify the wavelength of maximum

absorption (λₘₐₓ).

Mass Spectrometry (MS):

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology: High-resolution mass spectrometry, often using techniques like Electrospray

Ionization (ESI) or Electron Impact (EI), is used to confirm the molecular weight of the

compounds[5]. The analysis identifies the mass-to-charge ratio (m/z) of the molecular ion

and its primary fragments, aiding in the confirmation of the elemental composition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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